molecular formula C4H5BrClNS B1379450 2-Bromothiophen-3-amine hydrochloride CAS No. 1803590-15-9

2-Bromothiophen-3-amine hydrochloride

Cat. No.: B1379450
CAS No.: 1803590-15-9
M. Wt: 214.51 g/mol
InChI Key: HRYISADWWHSQPA-UHFFFAOYSA-N
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Description

2-Bromothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H5BrClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromothiophen-3-amine hydrochloride can be synthesized through several methods. One common approach involves the bromination of thiophene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of bromine or a brominating agent, followed by treatment with ammonia or an amine source .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromothiophen-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromothiophen-3-amine hydrochloride depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorothiophen-3-amine hydrochloride
  • 2-Iodothiophen-3-amine hydrochloride
  • 3-Bromothiophen-2-amine hydrochloride

Uniqueness

2-Bromothiophen-3-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

2-bromothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.ClH/c5-4-3(6)1-2-7-4;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYISADWWHSQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-15-9
Record name 3-Thiophenamine, 2-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803590-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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